3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-4(2)6-5(10(15)16)3-11-8-7(6)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVJNANCEWHKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=C1C(=O)O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar structures but different substituents.
Indole Derivatives: Compounds with an indole scaffold that exhibit similar biological activities.
Imidazole Derivatives: Compounds containing an imidazole ring that are used in similar applications .
Uniqueness
3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory effects on tumor cell proliferation in vitro .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 31 | CDK2 | 0.36 | HeLa |
| 32 | CDK9 | 1.8 | HCT116 |
| A | COX-2 | 0.047 | A375 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has also been investigated. For example, specific compounds were found to inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses. These compounds exhibited IC50 values below 50 µM in cell-based assays targeting various inflammatory markers .
Table 2: Inhibition of Inflammatory Pathways by Pyrazolo Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| 13i | NF-kB/AP-1 | <50 |
| 16 | JNK3 | <50 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The compound functions as a competitive inhibitor of key kinases involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It modulates critical signaling pathways such as MAPK and NF-kB, thus influencing inflammatory responses and cancer progression.
- Apoptosis Induction : Evidence suggests that certain derivatives induce apoptosis in cancer cells through the activation of pro-apoptotic factors.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study conducted on various human tumor cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner.
- Inflammation Model : In vivo models using carrageenan-induced paw edema showed significant reduction in inflammation when treated with the compound at doses of 10 mg/kg.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyrazolo-pyridine precursors with carbonyl-containing reagents. For example, analogous heterocyclic systems (e.g., pyridazine or pyrimidine derivatives) are synthesized via refluxing intermediates like succinic anhydride in solvents such as p-xylene for 5–7 hours, followed by recrystallization from ethanol . Key steps include protecting group strategies and regioselective functionalization of the pyrazolo-pyridine core.
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
- Melting point determination (e.g., 248–251°C for analogous compounds) to assess purity .
Q. What are the recommended handling and storage conditions to ensure compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, as carboxylic acid derivatives are prone to degradation.
- Use personal protective equipment (PPE), including gloves and lab coats, during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to p-xylene .
- Catalysts : Palladium on carbon or acid/base catalysts (e.g., K₂CO₃) can improve cyclization efficiency .
- Temperature control : Gradual heating (e.g., 80–100°C) reduces side reactions during reflux .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (pH, temperature).
- Structural analogs : Test derivatives (e.g., 5-oxopyrrolidine-3-carboxylic acid analogs) to isolate pharmacophoric groups .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) or receptors.
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .
Q. What analytical methods detect degradation products under accelerated stability testing?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
- HPLC-DAD/UV : Monitor degradation peaks (e.g., loss of carboxylic acid moiety).
- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., pyrazolo-pyridine ring-opening products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
